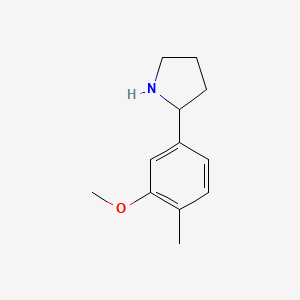

2-(3-Methoxy-4-methylphenyl)pyrrolidine

Beschreibung

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

2-(3-methoxy-4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-9-5-6-10(8-12(9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

ZUZOUZLNSMJHNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C2CCCN2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(3-Methoxy-4-methylphenyl)pyrrolidine typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-(3-Methoxy-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxy-4-methylphenyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Methoxy-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Physical Properties : Predicted density of 1.010 g/cm³, boiling point of 293.9°C, and pKa of 9.89 .

- Structural Features : Comprises a pyrrolidine ring (5-membered amine) substituted at the 2-position with a 3-methoxy-4-methylphenyl group.

Comparison with Structural Analogs

3-(3-Methoxy-4-methylphenyl)pyrrolidine Hydrochloride (CAS 1824007-21-7)

- Structural Difference : Substitution at the 3-position of pyrrolidine vs. 2-position in the target compound.

- Hydrochloride salt form enhances water solubility compared to the free base .

2-(Hydroxymethyl)pyrrolidine Derivatives

- Key Example : 2-(Hydroxymethyl)pyrrolidine (CAS 498-63-5).

- Comparison: The hydroxymethyl group introduces polarity, increasing hydrophilicity (logP reduced by ~1.5 units). Biological Activity: In SAR studies, hydroxymethyl substitution reduced maximum activity in pancreatic β-cell proliferators compared to non-hydroxylated analogs (e.g., 57.2% vs. 80.4% for 9c) . Market Presence: Widely reported in global markets, unlike the discontinued target compound .

Substituted Aryl-Pyrrolidines with Varied Substituents

- Examples :

- Activity Trends :

Non-Pyrrolidine Analogs with Similar Aryl Moieties

- Example : SB269970 ((2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methylpiperidinyl)ethyl]pyrrolidine).

- Comparison :

Thermal Stability

Structure-Activity Relationships (SAR)

Biologische Aktivität

2-(3-Methoxy-4-methylphenyl)pyrrolidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a pyrrolidine ring substituted with a methoxy and methyl group on the aromatic phenyl ring. The synthesis typically involves the reaction of 3-methoxy-4-methylphenyl derivatives with pyrrolidine under specific conditions to yield the desired product. The detailed synthetic pathway can vary depending on the specific substituents and desired yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including cervical cancer cells (HeLa and SiHa). The IC50 values for these compounds ranged from 6.52 to 7.88 μM, indicating their potency compared to standard chemotherapeutics like cisplatin and sorafenib .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-(3-Methoxy-4-methylphenyl)pyrrolidine | HeLa | TBD | TBD |

| Compound 6f | HeLa | 6.52 ± 0.42 | |

| Compound 6f | SiHa | 7.88 ± 0.52 |

Anti-inflammatory Effects

Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. Some studies show that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity of Pyrrolidine Derivatives

| Compound | COX Inhibition Type | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrrolidine Derivative A | COX-1 | TBD | TBD |

| Pyrrolidine Derivative B | COX-2 | TBD | TBD |

Structure-Activity Relationships (SAR)

The biological activity of 2-(3-Methoxy-4-methylphenyl)pyrrolidine is closely tied to its structural features. Modifications to the pyrrolidine ring or the phenyl substituents can significantly affect potency and selectivity against various biological targets. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer activity by improving binding affinity to target proteins such as VEGFR-2 .

Case Studies and Research Findings

- Cervical Cancer Research : A study involving various nitrogen-containing heterocycles found that modifications in the pyrrolidine structure led to enhanced antiproliferative effects against cervical cancer cells, with some derivatives showing significantly lower toxicity towards normal cells compared to traditional chemotherapeutics .

- Anti-inflammatory Studies : Research indicated that certain pyrrolidine derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting a potential therapeutic advantage in managing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.